The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides. The primary method used for its synthesis is solid-phase synthesis, which allows for the sequential addition of nucleotides to form the desired oligonucleotide chain.
CC-8490 has a specific molecular structure characterized by its sequence of nucleotides and the presence of phosphorothioate linkages. The chemical formula for CC-8490 is not explicitly stated in the sources but typically follows the general formula for antisense oligonucleotides.
The molecular weight and specific structural details can be derived from its nucleotide composition, which is designed to specifically bind to clusterin mRNA, thereby inhibiting its translation into protein.
The primary chemical reaction involving CC-8490 is its hybridization with clusterin mRNA. This interaction leads to the degradation of the mRNA through RNase H-mediated mechanisms, effectively reducing clusterin protein levels within the cell.
CC-8490 operates through a targeted mechanism that inhibits clusterin expression. By binding to clusterin mRNA, it prevents translation into protein, thereby reducing levels of this protein that contribute to cancer cell survival and resistance to chemotherapy.
Clinical trials have demonstrated that patients treated with CC-8490 exhibit reduced levels of clusterin in their tumors, correlating with improved therapeutic responses.
CC-8490 is typically presented as a white to off-white powder. Its solubility characteristics are crucial for its administration and effectiveness in biological systems.
Relevant analyses include:
CC-8490 is primarily explored for its applications in oncology:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: